12-Oxododecanoate

CAS No.:

Cat. No.: VC1920903

Molecular Formula: C12H21O3-

Molecular Weight: 213.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21O3- |

|---|---|

| Molecular Weight | 213.29 g/mol |

| IUPAC Name | 12-oxododecanoate |

| Standard InChI | InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h11H,1-10H2,(H,14,15)/p-1 |

| Standard InChI Key | KGEACANGAYABKT-UHFFFAOYSA-M |

| Canonical SMILES | C(CCCCCC(=O)[O-])CCCCC=O |

Introduction

Chemical Properties of 12-Oxododecanoate

Molecular Structure and Classification

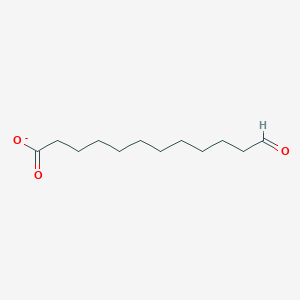

12-Oxododecanoate features a distinctive structure characterized by a 12-carbon chain with a carboxylate group at one end and an aldehyde group at the other. This dual-functional nature provides the compound with unique chemical properties and reactivity. The structural features and molecular details of 12-oxododecanoate can be summarized in the following table:

| Property | Description |

|---|---|

| IUPAC Name | 12-oxododecanoate |

| Molecular Formula | C12H21O3- |

| Molecular Weight | 213.29 g/mol |

| Standard InChI | InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h11H,1-10H2,(H,14,15)/p-1 |

| Standard InChIKey | KGEACANGAYABKT-UHFFFAOYSA-M |

| Canonical SMILES | C(CCCCCC(=O)[O-])CCCCC=O |

| PubChem Compound | 18364326 |

The molecular structure consists of an aldehyde group at carbon-12 and a carboxylate group at carbon-1, connected by a linear hydrocarbon chain. This unique configuration makes 12-oxododecanoate particularly valuable as a precursor and building block for more complex molecules, especially in polymer chemistry and materials science.

Spectroscopic Properties

The acid form of this compound, 12-oxododecanoic acid, exhibits distinct spectroscopic features that facilitate its identification and quality assessment. Infrared spectroscopy reveals characteristic absorption bands at 2850 cm-1 and 3500 cm-1, which correspond to the aldehyde and carboxylic acid functional groups, respectively . Additionally, a prominent carbonyl absorption is observed at 1705 cm-1 .

In proton nuclear magnetic resonance (p-NMR) analysis, the aldehyde proton produces a distinctive signal at 9.3 ppm, while the methylene protons of the carbon chain manifest as multiplets in the ranges of 1.8-0.8 ppm and 2.5-2.22 ppm . These spectroscopic signatures are essential for confirming compound identity and purity during both research and industrial production processes.

Synthesis and Production Methods

Chemical Synthesis Pathways

Several routes exist for synthesizing 12-oxododecanoate and its acid form. A significant pathway involves the transformation of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), which is naturally obtained from the seed oil of Vernonia galamensis . This process represents a sustainable approach to producing 12-oxododecanoic acid, as it utilizes renewable plant-based sources rather than petrochemical feedstocks.

The synthesis from vernolic acid typically follows these sequential steps:

-

Hydrogenation of the olefinic group in vernolic acid

-

Oxidation of the epoxy group

-

Formation of 12-oxododecanoic acid

Another documented synthesis method for derivatives such as methyl 12-oxododecanoate involves the use of dimethyl sulfoxide (DMSO), oxalyl chloride ((COCl)2), and dichloromethane (CH2Cl2) at low temperatures (-78°C) . This approach is particularly valuable for laboratory-scale production and research applications where precise control of reaction conditions is necessary.

Industrial Production Considerations

For industrial applications, the optimization of the oxidation process to obtain 12-oxododecanoic acid requires careful control of reaction parameters. Research has demonstrated that a reaction time of approximately five hours appears optimal for this oxidation process . Extended reaction times beyond this period can lead to over-oxidation, resulting in unwanted byproducts such as dodecanedioic acid and hexanoic acid . Conversely, insufficient reaction duration leads to incomplete conversion, with unreacted epoxy acid remaining in the product mixture .

The seed of Vernonia galamensis, which serves as the source of vernolic acid, contains approximately 40% naturally epoxidized triglyceride oil. Upon saponification and acidification, this seed oil yields about 75-80% vernolic acid, 10-13% linoleic acid, 4-6% oleic acid, and 3-6% saturated acids . This rich source of naturally epoxidized fatty acid makes it an excellent starting material for sustainable production of 12-oxododecanoate.

Applications and Industrial Relevance

Role in Nylon-12 Production

The most significant application of 12-oxododecanoic acid is in the synthesis pathway for 12-aminododecanoic acid, which serves as the essential monomer for nylon-12 production . This pathway represents an important alternative to traditional petrochemical routes for producing this valuable polymer.

The transformation from 12-oxododecanoic acid to nylon-12 involves these key steps:

-

Formation of 12-oxododecanoic acid oxime

-

Hydrogenation to produce 12-aminododecanoic acid (H2N-(CH2)11-COOH)

-

Polymerization to form nylon-12

The hydrogenation of 12-oxododecanoic acid oxime to 12-aminododecanoic acid can be achieved using platinum oxide (Adam's catalyst) under hydrogen pressure of approximately 3 atmospheres for 1.5 hours, resulting in yields of around 87-92% . This efficient conversion process makes the pathway commercially viable for industrial applications.

Industrial Applications of Nylon-12

The nylon-12 polymers produced using 12-aminododecanoic acid (derived from 12-oxododecanoate) find application in numerous industrial contexts due to their exceptional properties:

| Application Area | Specific Uses |

|---|---|

| Automotive Industry | Oil and gasoline resistant tubes, hydraulic systems |

| Electrical Sector | Cable insulation and components |

| Medical Field | Injection syringes, sterilized films and bags |

| Food Industry | Packaging materials, sausage casings |

| Marine Applications | Ship propellers, underwater components |

| Industrial Equipment | Screws, fasteners, metal coatings |

| Chemical Processing | Epoxy resin curing agents, polyester material modifiers |

Nylon-12 is particularly valued for its low water absorption, outstanding chemical resistance, and superior mechanical properties . These characteristics make it suitable for applications requiring durability, stability, and resistance to harsh environments or chemical exposure.

Alternative Production Pathways

Traditionally, 12-aminododecanoic acid has been produced through a multi-step process beginning with the trimerization of butadiene to form cyclododecatriene . This conventional route involves:

-

Catalytic dehydrogenation of petroleum gases (butene or butane-butene mixtures) or cracking naphtha to produce butadiene

-

Trimerization of butadiene to cyclododecatriene

-

Hydrogenation to cyclododecane

-

Oxidation to cyclododecanol

-

Further oxidation to the corresponding ketone

-

Conversion to an oxime

-

Beckmann rearrangement to lauryl lactam

-

Conversion to 12-aminododecanoic acid

The alternative pathway using 12-oxododecanoate derived from vernolic acid offers a more sustainable approach with fewer steps and reliance on renewable resources rather than petroleum-based feedstocks .

Biochemical Significance

Structural Relevance

While 12-oxododecanoate is primarily known for its industrial applications, it belongs to the broader class of omega-oxo fatty acids, which have biological relevance. As a medium-chain fatty acid derivative, it shares structural similarities with compounds involved in various metabolic pathways. The presence of both a carboxylate group and an aldehyde functionality gives this molecule potential reactivity in biological systems.

The aldehyde group at the omega position makes this compound reactive toward nucleophiles, potentially participating in reactions such as Schiff base formation with amino groups in proteins. This reactivity profile suggests possible roles in biochemical processes that warrant further investigation.

Current Research and Future Perspectives

Sustainable Production Methods

Recent developments in the synthesis of 12-oxododecanoate and related compounds highlight a growing interest in sustainable production methods. The use of renewable resources like Vernonia galamensis oil as a starting material represents an environmentally friendly alternative to traditional petrochemical routes . This approach aligns with broader industry trends toward green chemistry and reduced environmental impact.

The Vernonia galamensis plant, an annual herb indigenous to tropical and sub-tropical Africa, provides a renewable source of naturally epoxidized oil that can be transformed into valuable industrial intermediates like 12-oxododecanoate . This represents a significant advancement in sustainable chemistry, allowing the production of important industrial chemicals from botanical rather than petroleum sources.

Expanding Applications

While the role of 12-oxododecanoate in nylon-12 production is well-established, ongoing research may uncover additional applications for this versatile compound. The dual functionality (aldehyde and carboxylate groups) provides numerous possibilities for chemical transformations and incorporation into diverse materials and systems.

Potential areas for expanded applications might include:

-

Development of novel polymers with specialized properties

-

Creation of biodegradable materials for environmental applications

-

Exploration of pharmaceutical and biomedical uses

-

Application in advanced materials science, such as smart materials or responsive polymers

The aldehydic function of 12-oxododecanoate makes it particularly valuable as a precursor for various chemical transformations, including reductive amination, oxidation, and condensation reactions. These transformation capabilities expand the potential application space beyond current uses.

Analytical Methods

Identification and Characterization

The identification and characterization of 12-oxododecanoate and its derivatives employ various analytical techniques. As mentioned previously, infrared spectroscopy and NMR analysis provide valuable structural information . Additionally, gas chromatography coupled with mass spectrometry (GC-MS) offers detailed characterization of derivatives such as the corresponding amino acid.

When 12-aminododecanoic acid (derived from 12-oxododecanoate) is methylated with diazomethane and analyzed by GC-MS, two peaks are observed, corresponding to primary amino ester (H2N(CH2)11CO2CH3) and tertiary amino ester ((CH3)2N(CH2)11CO2CH3) . The primary amino ester shows diagnostic mass spectral features including an M+1 ion at m/z 230 and a base peak at m/z 30, while the tertiary amino ester exhibits a molecular ion peak at m/z 257 and a base peak at m/z 44 . These characteristic fragmentation patterns facilitate accurate identification and purity assessment.

Quality Control Parameters

For industrial applications, especially in polymer production, the quality of 12-oxododecanoate and its derivatives must meet stringent standards. Key quality control parameters include:

-

Purity assessment via chromatographic techniques

-

Functional group integrity confirmation through spectroscopic methods

-

Absence of over-oxidation products such as dodecanedioic acid

-

Proper conversion of precursor compounds

-

Correct stereochemistry and structural confirmation

These parameters ensure that the resulting materials meet the performance requirements for their intended applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume